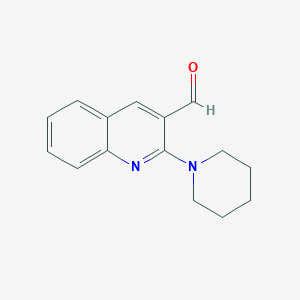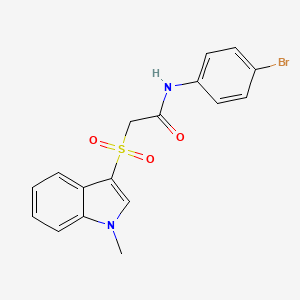
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide, also known as BRP-7, is a compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide may be able to alter gene expression and affect cellular processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for HDAC inhibition. This means that it is less likely to have off-target effects on other cellular processes. However, one limitation of using N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is that it has relatively poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide. Additionally, there is interest in studying the effects of N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide in animal models of various diseases, including cancer and neurodegenerative diseases. Finally, there is potential for the development of N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide as a therapeutic agent for human use, although further research is needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide involves the reaction of 4-bromobenzoyl chloride with 1-methylindole-3-sulfonamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(1-methylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-10-16(14-4-2-3-5-15(14)20)24(22,23)11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVNACPMBYSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
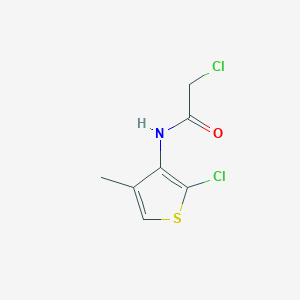
![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)

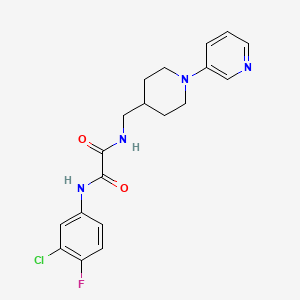
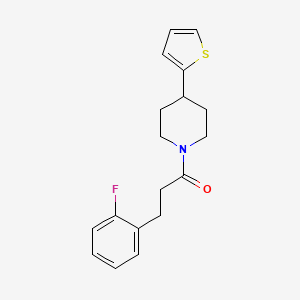
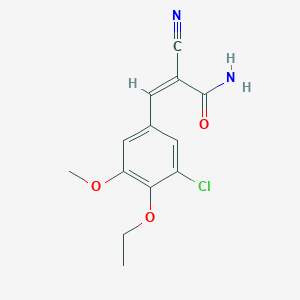
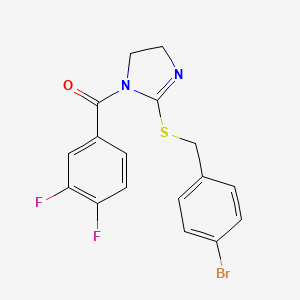

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)
